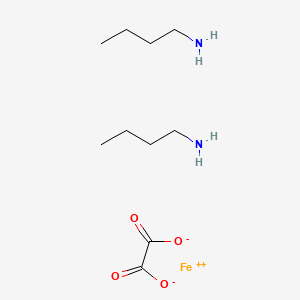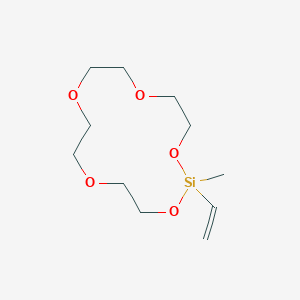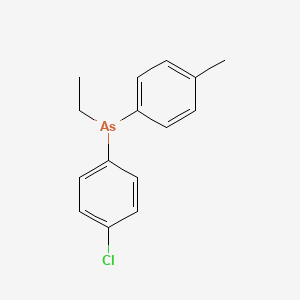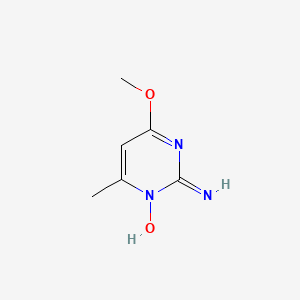![molecular formula C10H7ClO2 B14427917 [(2-Chlorophenyl)methylidene]propanedial CAS No. 82700-44-5](/img/structure/B14427917.png)
[(2-Chlorophenyl)methylidene]propanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chlorophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a chlorophenyl group attached to a propanedial moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methylidene]propanedial typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
[(2-Chlorophenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thiols substituted products.
科学研究应用
[(2-Chlorophenyl)methylidene]propanedial has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of [(2-Chlorophenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
[(4-Chlorophenyl)methylidene]propanedial: Similar structure but with the chlorine atom at the para position.
[(2-Bromophenyl)methylidene]propanedial: Similar structure but with a bromine atom instead of chlorine.
[(2-Chlorophenyl)methylidene]butanedial: Similar structure but with an additional carbon in the propanedial moiety.
Uniqueness
[(2-Chlorophenyl)methylidene]propanedial is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
82700-44-5 |
|---|---|
分子式 |
C10H7ClO2 |
分子量 |
194.61 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7ClO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-7H |
InChI 键 |
LHLOAQKWTVVLJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C(C=O)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


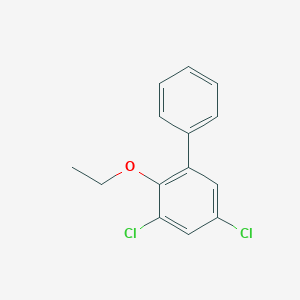

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
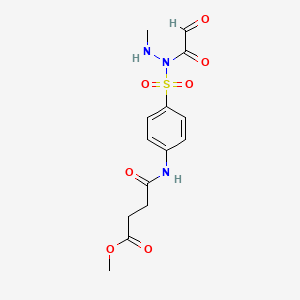


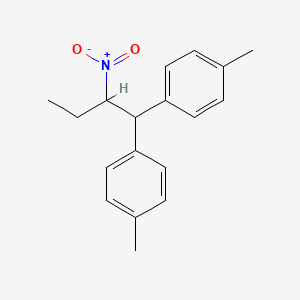
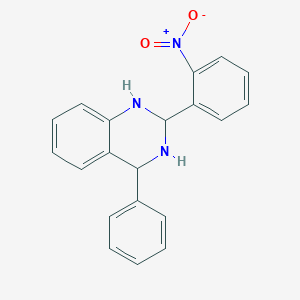
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

